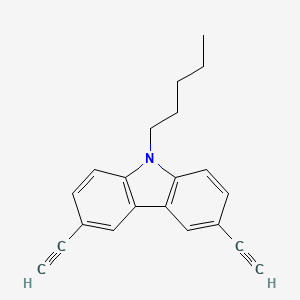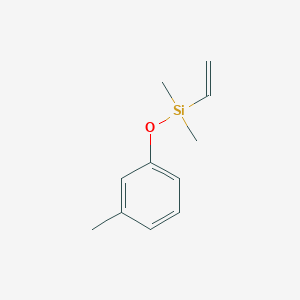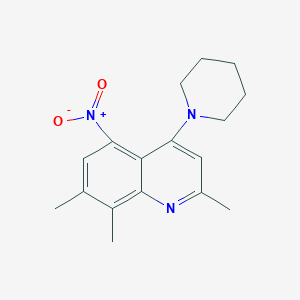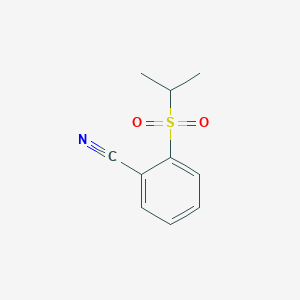
2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene is an organic compound characterized by its complex structure, which includes multiple aromatic rings and a unique indene backbone
Vorbereitungsmethoden
The synthesis of 2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene typically involves multiple steps, starting with the preparation of the indene backbone. One common method involves the Friedel-Crafts alkylation of indene with appropriate aromatic compounds under acidic conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of double bonds.
Substitution: Electrophilic aromatic substitution reactions are common, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Research is ongoing to explore its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism by which 2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene include other indene derivatives and polyaromatic hydrocarbons. What sets this compound apart is its unique combination of aromatic rings and the specific positioning of substituents, which can influence its reactivity and applications. Examples of similar compounds include:
- 1,2-Diphenylethene
- 1-Methyl-3-phenylindene
- 2-Phenylindene
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
CAS-Nummer |
919789-19-8 |
|---|---|
Molekularformel |
C31H26 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
2-(2,2-diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene |
InChI |
InChI=1S/C31H26/c1-22-13-16-26(17-14-22)31-28(20-27-19-23(2)15-18-29(27)31)21-30(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-19,21H,20H2,1-2H3 |
InChI-Schlüssel |
ZHHDESXNWWXBTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(CC3=C2C=CC(=C3)C)C=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12637393.png)
![5-{4-[(Cyanomethyl)amino]phenyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B12637397.png)
![Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N'-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-](/img/structure/B12637417.png)
![2-(4-Chlorophenyl)-7-methoxy-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12637421.png)
![2-[4-Methyl-5-(ethoxycarbonyl)-2-thiazolyl]pyridine 1-oxide](/img/structure/B12637429.png)


![4-{1-Amino-2-[(octane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12637441.png)



![N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide](/img/structure/B12637460.png)

